![molecular formula C12H15N3OS B2487295 2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2198577-14-7](/img/structure/B2487295.png)
2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine
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Overview
Description
Pyrazolo[1,5-a]pyrazines are a class of organic compounds that contain a pyrazole ring fused with a pyrazine ring . They are known to exhibit a range of properties that make them useful in various applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazines often involves the reaction of appropriate heterocyclic amines with active methylene compounds . The specific synthesis process can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrazine ring .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazines is characterized by a fused ring system containing two nitrogen atoms. The electronic structure and properties of these compounds can be tuned by introducing different substituents at various positions on the ring .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrazines can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in reactions with hydrazonoyl chlorides and halo ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazines can be influenced by the nature and position of substituents on the ring. For example, electron-donating groups can enhance both the absorption and emission behaviors of these compounds .Scientific Research Applications
- Mechanism : 2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine derivatives act as dipeptidyl peptidase 4 (DPP-4) inhibitors, regulating blood glucose levels .
- Anti-Proliferative Activity : Tested against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
- Applications :
- Potential Therapeutic : N-acyltriazolopiperazine derivatives based on this scaffold show promise for sex hormone disorders .
Fluorescent Probes and Imaging Agents
Anti-Diabetes Drug Development
CDK2 Inhibitors for Cancer Treatment
Biologically Active Compounds
Neurokinin-3 Receptor Antagonists
Cardiovascular and Neurodegenerative Diseases
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been evaluated against various fungal strains and as inhibitory compounds against succinate dehydrogenase .
Mode of Action
Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been used to study the dynamics of intracellular processes .
Result of Action
Similar compounds have shown significant inhibitory activity .
Action Environment
Similar compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .
Future Directions
properties
IUPAC Name |
2-methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-8-11-12(13-4-5-15(11)14-9)16-10-2-6-17-7-3-10/h4-5,8,10H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZVKBIMDYWMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OC3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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